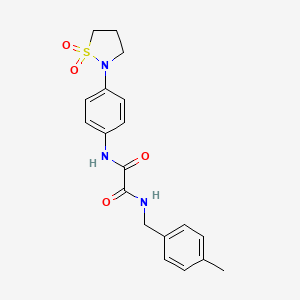

Dimethyl 4-azidocyclohexane-1,1-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Dimethyl 1,4-cyclohexane dicarboxylate has been synthesized using a CuMgAl catalyst prepared with the co-precipitation method . The reaction was carried out under mild conditions with an initial hydrogen pressure of 2.8 Mpa, achieving a conversion of up to 100% .Molecular Structure Analysis

The molecular structure of Dimethyl 1,4-cyclohexanedicarboxylate, a related compound, has been analyzed . It has a molecular formula of C10H16O4, an average mass of 200.232 Da, and a monoisotopic mass of 200.104858 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic hydrogenation of Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) was carried out using a CuMgAl catalyst . The product selectivity of 1,4-cyclohexane dimethanol can reach 91.6% .Wissenschaftliche Forschungsanwendungen

Stereochemistry and Derivatives

Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is involved in studies focusing on the structures and stereochemistry of its derivatives. For instance, research on bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate has been conducted. This includes exploring their dehydrobromination processes and the production of phenols through demethoxycarbonylation (Theobald, 1982).

Catalysis and Hydrogenation

The compound plays a role in catalysis, particularly in the hydrogenation of its derivatives. For example, the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol was performed using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor. This process achieved a lasting 100% conversion with 99.8% selectivity, showcasing the compound's importance in catalytic processes (Zhang, Fan, & Li, 2013).

Synthesis and Reaction Studies

Research has also focused on synthesizing and studying the reactions of various derivatives of this compound. For example, preparation of new nitrogen-bridged heterocycles using dimethyl 4-thia-1-azatetracyclo derivatives was reported, highlighting the compound's role in the creation of complex molecular structures (Kakehi, Ito, Mitani, & Kanaoka, 1994).

Organic Synthesis and Transformation Reactions

The compound is also significant in organic synthesis, particularly in radical cascade reactions and transformation reactions of various organic compounds. For instance, studies have reported its use in the synthesis of bicyclo[3.3.0]octane derivatives through radical cascade reactions (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

Applications in Biocatalysis

The biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, a structurally similar compound, has been studied for synthesizing biologically active molecules. This showcases potential applications in the field of biocatalysis and the synthesis of pharmaceutical intermediates (Meissner, Süss, Brundiek, Woodley, & von Langermann, 2018).

Safety and Hazards

Safety data for Dimethyl trans-cyclohexane-1,4-dicarboxylate, a related compound, indicates that it causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

dimethyl 4-azidocyclohexane-1,1-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-16-8(14)10(9(15)17-2)5-3-7(4-6-10)12-13-11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOUETVRQQNLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(CC1)N=[N+]=[N-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)

![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)